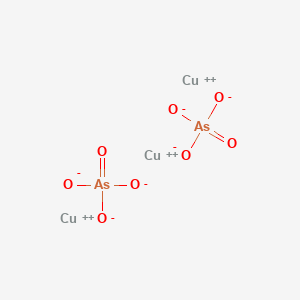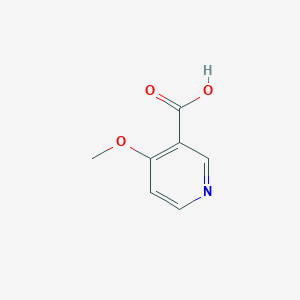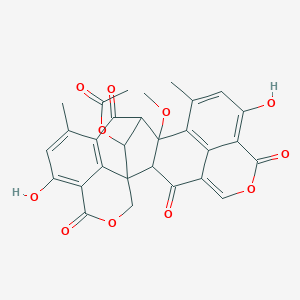
Phosphine, dibutyl-
Overview
Description
Dibutyl phosphite, also known as di-n-Butylphosphite, Phosphonic acid, dibutyl ester, Butyl alcohol, hydrogen phosphite, and Butyl phosphonate, is a chemical compound with the formula C8H19O3P . It has a molecular weight of 194.2084 .
Molecular Structure Analysis
The molecular structure of dibutyl phosphite consists of 8 carbon atoms, 19 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom . The IUPAC Standard InChI is InChI=1S/C8H19O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h12H,3-8H2,1-2H3 .
Scientific Research Applications
1. Protein Solubility in Electrophoresis
Tributyl phosphine, a related compound to dibutyl-phosphine, enhances protein solubility during electrophoresis. It replaces dithiothreitol as the reducing agent, leading to shorter run times and increased resolution. This nonionic compound does not migrate in the isoelectric focusing gel, maintaining reducing conditions throughout the separation process, resulting in improved focusing and decreased streaking (Herbert et al., 1998).
2. Mitochondrial Effects and Resistance in Organisms
Studies using Caenorhabditis elegans have shown that phosphine disrupts mitochondrial morphology and inhibits oxidative respiration, leading to a severe drop in mitochondrial membrane potential. In phosphine-resistant strains of nematodes, mitochondrial physiology changes were observed, such as reduced oxygen consumption and increased mitochondrial genome copies, suggesting a link between mitochondrial function alteration and phosphine resistance (Zuryn et al., 2008).
3. Insecticide Resistance in Stored Product Pests
Research on stored wheat pests in Oklahoma revealed that phosphine gas (hydrogen phosphide, PH3) is commonly used against grain insect species. However, high resistance frequencies in red flour beetle and lesser grain borer populations to phosphine have been reported, indicating a significant increase in phosphine resistance over the years (Opit et al., 2012).
4. Catalysis in Organic Chemistry
Phosphine plays a crucial role in copper-catalyzed C-P bond construction. It is used in coupling reactions with aryl and vinyl halides, facilitating the synthesis of a variety of functionalized compounds in organic chemistry (Gelman et al., 2003).
5. Acid-Base and Complexing Properties
Phosphine oxides, including dibutyl-phosphine oxide, demonstrate distinct acid-base and complexing properties. These properties are valuable in understanding their interactions in various chemical processes, including catalysis and material science (Mironov et al., 2013).
6. Food Safety Applications
Phosphine is also used as a food fumigant. It has been found to decrease the production of aflatoxins (toxic metabolites) by Aspergillus strains, which are common food contaminants. This application is essential in maintaining food safety and preventing the growth of harmful microorganisms in stored food products (Leitao et al., 1987).
7. Phosphine Resistance and Longevity in Organisms
Phosphine-resistant strains of C. elegans showed increased longevity and cross-resistance to oxygen, indicating a potential link between phosphine resistance, oxidative stress, and aging. This suggests that phosphine-induced mortality might stem from disruption of normal mitochondrial activity (Cheng et al., 2003).
8. Reduction of Peptide and Protein Disulfide Bonds
Phosphines, such as tris(2-carboxyethyl)phosphine, are used to reduce disulfide bonds in peptides and proteins. They offer an alternative to traditional reductants like dithiothreitol, with a range of phosphine analogs available for specific applications in biological systems (Cline et al., 2004).
Safety and Hazards
Exposure to phosphine compounds may cause nausea, vomiting, stomach pain, diarrhea, thirst, muscle pain, difficulty breathing, and fluid in the lungs . Higher exposures and long-term exposure may cause serious harm . Specific safety data for dibutyl phosphite suggests that it can cause skin irritation and serious eye irritation .
properties
IUPAC Name |
dibutylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19P/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLIZOFGXLGHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCPCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061927 | |
| Record name | Phosphine, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphine, dibutyl- | |
CAS RN |
1732-72-5 | |
| Record name | Dibutylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, dibutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, dibutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



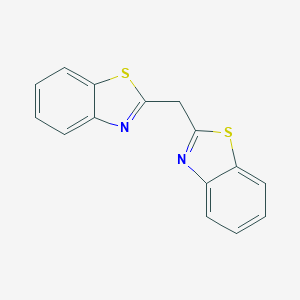
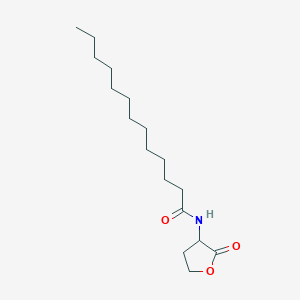
![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)


![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;azane](/img/structure/B155713.png)
